5-Ethylpyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylpyrimidine-4,6-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylpyrimidine-4,6-diamine typically involves the reaction of ethyl-substituted precursors with appropriate amine sources. One common method involves the condensation of ethyl malonate with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alkoxides, and amines; reactions often require catalysts or elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with varied functional groups.
Scientific Research Applications
5-Ethylpyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Ethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting its anticancer effects. The compound can also modulate signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-ethylpyrimidine: Similar structure but with different substitution patterns.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Contains a phenyl group at position 5, offering different biological activities.
Uniqueness
5-Ethylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N4 |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-ethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C6H10N4/c1-2-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3,(H4,7,8,9,10) |
InChI Key |
INUFKEKPQLXFAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CN=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.